Cas no 33533-48-1 (3-Trifluormethyl-2-naphthol)

3-Trifluormethyl-2-naphthol structure
3-Trifluormethyl-2-naphthol structure
Product Name:3-Trifluormethyl-2-naphthol
CAS No:33533-48-1
MF:C11H7F3O
MW:212.167893648148
CID:4935409
Update Time:2025-04-23

3-Trifluormethyl-2-naphthol Chemical and Physical Properties

Names and Identifiers

    • 3-Trifluormethyl-2-naphthol
    • 2-(Trifluoromethyl)-3-naphthol
    • Inchi: 1S/C11H7F3O/c12-11(13,14)9-5-7-3-1-2-4-8(7)6-10(9)15/h1-6,15H
    • InChI Key: KMDFKBDRFRSUBC-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CC2C=CC=CC=2C=1)O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 226
  • XLogP3: 3.7
  • Topological Polar Surface Area: 20.2

3-Trifluormethyl-2-naphthol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A219003399-500mg
2-(Trifluoromethyl)-3-naphthol
33533-48-1 98%
500mg
$1029.00 2023-09-02
Alichem
A219003399-1g
2-(Trifluoromethyl)-3-naphthol
33533-48-1 98%
1g
$1819.80 2023-09-02

Additional information on 3-Trifluormethyl-2-naphthol

3-Trifluoromethyl-2-naphthol (CAS No. 33533-48-1): Properties, Applications, and Market Insights

3-Trifluoromethyl-2-naphthol (CAS No. 33533-48-1) is a fluorinated naphthol derivative that has gained significant attention in the chemical and pharmaceutical industries due to its unique properties and versatile applications. This compound, characterized by the presence of a trifluoromethyl group at the 3-position of the naphthalene ring, exhibits enhanced stability and reactivity, making it a valuable intermediate in organic synthesis.

The chemical structure of 3-Trifluoromethyl-2-naphthol contributes to its distinct physicochemical properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can influence the compound's solubility, boiling point, and reactivity. Researchers and industry professionals often search for "3-Trifluoromethyl-2-naphthol solubility" or "33533-48-1 boiling point" to understand its behavior in various solvents and reaction conditions. These properties are critical for its application in drug discovery and material science.

One of the most prominent applications of 3-Trifluoromethyl-2-naphthol is in the pharmaceutical industry, where it serves as a key building block for the synthesis of bioactive molecules. The compound's ability to act as a precursor for fluorinated pharmaceuticals has made it a subject of interest in medicinal chemistry. Searches like "3-Trifluoromethyl-2-naphthol in drug synthesis" reflect the growing demand for fluorinated compounds in the development of new therapeutics, particularly in areas such as anti-inflammatory and anticancer agents.

In addition to pharmaceuticals, 3-Trifluoromethyl-2-naphthol finds use in the agrochemical sector. The trifluoromethyl group is a common motif in modern pesticides and herbicides due to its ability to enhance the biological activity and environmental stability of these compounds. Queries such as "33533-48-1 agrochemical applications" highlight the relevance of this chemical in sustainable agriculture and crop protection.

The material science community has also explored the potential of 3-Trifluoromethyl-2-naphthol in the development of advanced materials. Its incorporation into polymers and coatings can impart desirable properties such as thermal stability and chemical resistance. Researchers often look for "3-Trifluoromethyl-2-naphthol in polymer synthesis" to explore its role in creating high-performance materials for industrial applications.

From a market perspective, the demand for 3-Trifluoromethyl-2-naphthol is driven by the expanding applications of fluorinated compounds across various industries. Market analysts frequently search for "33533-48-1 market trends" to track its growth trajectory and supply dynamics. The compound's niche but growing market is supported by advancements in synthetic methodologies and increasing investments in fluorochemical research.

Environmental and regulatory considerations are also important when discussing 3-Trifluoromethyl-2-naphthol. While fluorinated compounds offer numerous benefits, their environmental impact and biodegradability are subjects of ongoing research. Searches like "3-Trifluoromethyl-2-naphthol environmental safety" reflect the industry's focus on sustainable chemistry and green alternatives.

In summary, 3-Trifluoromethyl-2-naphthol (CAS No. 33533-48-1) is a versatile and valuable compound with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Its unique trifluoromethyl group enhances its utility as a synthetic intermediate, making it a focal point for research and industrial innovation. As the demand for fluorinated compounds continues to rise, 3-Trifluoromethyl-2-naphthol is poised to play an increasingly important role in the chemical landscape.

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